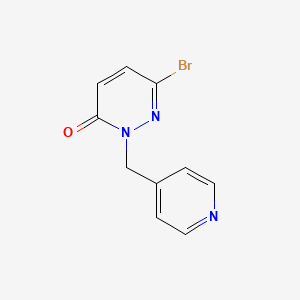
N-(4-(methylsulfonyl)phenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also has a methylsulfonyl group attached to a phenyl group, which is a common motif in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would likely show conjugation between the naphthalene and phenyl rings, which could impact its chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” are not available, compounds with similar structures often undergo reactions at the aromatic rings or at the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would be influenced by its functional groups. For instance, the presence of the sulfonyl group could enhance its water solubility .Applications De Recherche Scientifique
Organic Synthesis
“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and chemical products .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the production of various drugs . For instance, it has been used in the design and synthesis of new selective COX-2 inhibitors .
Agrochemicals
“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” is also used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective and safer agricultural products .
Dyestuff Fields
This compound is used in the dyestuff industry . It can be used as a starting material or intermediate in the synthesis of various dyes, contributing to the creation of new colors and improved dye properties .
COX-2 Inhibitors
A new series of compounds, including “N-(4-(methylsulfonyl)phenyl)-1-naphthamide”, have been designed, synthesized, and evaluated as selective COX-2 inhibitors . These compounds could potentially be used in the treatment of pain, fever, and inflammation .
Pain Management
One of the compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited high potency and selectivity against the COX-2 enzyme, making it a potential candidate for pain management .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity as a pharmaceutical compound, future research could focus on improving its potency, selectivity, and safety profile .
Propriétés
IUPAC Name |
N-(4-methylsulfonylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBADKDTORYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
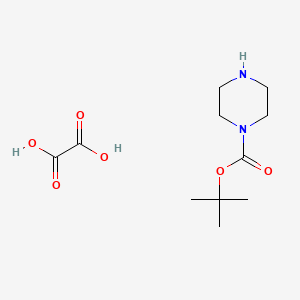
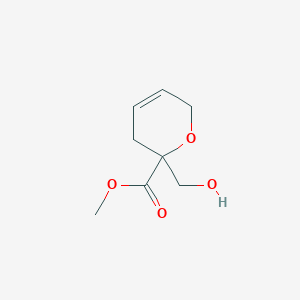
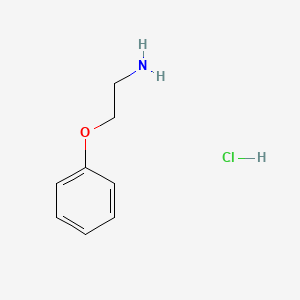
![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)
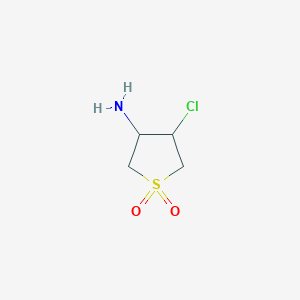
![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
